3-Ethoxy-4-methylphenethyl alcohol
Description
Contextualization within Phenethyl Alcohol Chemistry
Phenethyl alcohol, also known as 2-phenylethanol (B73330), is a naturally occurring aromatic alcohol with a distinct floral scent. wikipedia.org It is found in the essential oils of various plants, including roses, carnations, and hyacinths. wikipedia.org The basic structure of phenethyl alcohol consists of a phenyl group attached to an ethanol (B145695) backbone. wikipedia.org This foundational compound and its derivatives are significant in various fields, including perfumery, food chemistry, and as antimicrobial agents in pharmaceuticals. wikipedia.orgpharmacompass.com
The derivatives of phenethyl alcohol, such as 3-Ethoxy-4-methylphenethyl alcohol, are of particular interest to chemists. ontosight.ai The addition of substituent groups, in this case, an ethoxy and a methyl group, to the phenyl ring can significantly alter the molecule's physical and chemical properties. These modifications can influence factors such as polarity, solubility, and reactivity, which in turn can affect its biological activity. The study of such derivatives helps in understanding structure-activity relationships, a fundamental concept in medicinal chemistry and materials science. ontosight.ai
Research Significance and Unmet Scientific Inquiries
While specific research on this compound is limited, its structural similarity to other well-studied phenethyl alcohol derivatives suggests potential areas for investigation. ontosight.aiontosight.ai For instance, various substituted phenethyl alcohols have been explored for their pharmacological properties. ontosight.ai The introduction of different functional groups can lead to a range of biological activities, and the unique combination of an ethoxy and a methyl group in this compound could result in novel effects.
A significant portion of the current scientific inquiry is focused on the synthesis and functionalization of such molecules. Recent advancements have detailed methods for the meta-C–H functionalization of phenylethyl alcohol derivatives, a process that allows for the precise addition of functional groups to the phenyl ring. researchgate.net This highlights the ongoing effort to create a diverse library of these compounds for further study.
Key unmet scientific inquiries regarding this compound include a thorough characterization of its chemical properties, the development of efficient and scalable synthesis methods, and a comprehensive evaluation of its potential applications. Its structural analogs have been investigated for their roles in various biological systems, but the specific contributions of the 3-ethoxy and 4-methyl substitutions remain to be elucidated.
Scope and Objectives of Academic Investigation
Future academic investigation into this compound should be multifaceted. A primary objective would be to fully characterize its chemical and physical properties through spectroscopic and analytical techniques. This foundational data is crucial for any subsequent research and application development.
Another key area of investigation would be the exploration of its synthesis pathways. While general methods for the synthesis of phenethyl alcohol derivatives exist, optimizing a route that is specific, high-yielding, and scalable for this compound is a worthy academic pursuit. This could involve leveraging modern catalytic methods to achieve regio- and chemoselectivity.
Furthermore, a significant objective of future research should be to assess the potential biological activity of this compound. This could involve screening for antimicrobial, anti-inflammatory, or other pharmacological properties. Such studies would contribute to the broader understanding of how specific substitution patterns on the phenethyl alcohol scaffold influence biological function. The insights gained from these investigations could pave the way for the development of new molecules with tailored properties for a range of scientific and industrial applications.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | 2-(3-Ethoxy-4-methylphenyl)ethan-1-ol |
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.24 g/mol |
| CAS Number | Not explicitly available in searches |
Table 2: Related Compounds and Their Significance
| Compound Name | Significance/Area of Study |
| Phenethyl alcohol | Fragrance, antimicrobial, parent compound wikipedia.orgresearchgate.net |
| 4-Methoxyphenethyl alcohol | Natural product, chemical intermediate nih.gov |
| 3-Methylphenethyl alcohol | Chemical intermediate sigmaaldrich.com |
| 3-Ethoxy-4-hydroxybenzyl alcohol | Chemical intermediate chemsrc.comchemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-ethoxy-4-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-13-11-8-10(6-7-12)5-4-9(11)2/h4-5,8,12H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMHALUJEIXKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Ethoxy 4 Methylphenethyl Alcohol
Historical and Contemporary Synthetic Routes to 3-Ethoxy-4-methylphenethyl alcohol
The synthesis of the specifically substituted this compound is not widely documented in mainstream chemical literature, necessitating a discussion of plausible synthetic routes based on established methodologies for structurally similar compounds. These routes are designed to ensure the precise arrangement of the ethoxy and methyl groups on the phenyl ring.
Precursor Identification and Derivatization Strategies
The construction of this compound logically begins with a precursor that already contains the substituted benzene (B151609) ring. A key starting material is 3-ethoxy-4-methylbenzaldehyde (B3243451) bldpharm.com. From this precursor, the two-carbon side chain with a terminal alcohol group can be installed.
One robust and historically significant strategy adapts the principles of the Bouveault-Blanc reduction pathway, which involves several derivatization steps wikipedia.orgorganic-chemistry.orgcolab.ws:
Benzylic Bromination : The precursor, 3-ethoxy-4-methylbenzaldehyde, would first need its aldehyde group protected. The resulting compound could then undergo radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) to yield a benzyl (B1604629) bromide derivative. A similar transformation is documented for ethyl 2-ethoxy-4-methylbenzoate, which is converted to ethyl 4-bromomethyl-2-ethoxybenzoate using NBS. google.com
Cyanation : The resulting benzyl bromide can be converted to the corresponding benzyl cyanide, 3-ethoxy-4-methylphenylacetonitrile , by reaction with a cyanide salt, such as sodium cyanide (NaCN). This step effectively adds one carbon to the side chain. google.com
Hydrolysis and Esterification : The nitrile group is then hydrolyzed and esterified in a one-pot reaction with an alcohol (e.g., ethanol) and a strong acid catalyst (e.g., sulfuric acid) to produce the corresponding phenylacetate (B1230308) ester, such as ethyl 3-ethoxy-4-methylphenylacetate . This method is well-established for converting benzyl cyanides to ethyl phenylacetate. orgsyn.org
Reduction : Finally, the ester is reduced to the target primary alcohol. While modern approaches often use lithium aluminum hydride (LiAlH₄), the classical Bouveault-Blanc reduction, which uses sodium metal in absolute ethanol (B145695), is a viable, cost-effective alternative for this transformation. wikipedia.orgalfa-chemistry.comallaboutchemistry.net
An alternative pathway involves the use of 3-ethoxy-4-methylphenylacetic acid as the key intermediate. researchgate.netgoogle.com This acid can be esterified and then reduced to afford the target alcohol. The synthesis of a related compound, 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, has been achieved from ethyl 2-ethoxy-4-methylbenzoate via deprotonation and subsequent reaction with carbon dioxide. google.com
Regiospecific and Stereoselective Synthesis Approaches
The regiospecificity of the synthesis—the precise placement of the ethoxy and methyl groups at the C3 and C4 positions, respectively—is determined by the selection of the initial precursor. Syntheses starting from appropriately substituted materials like 3-ethoxy-4-methylbenzaldehyde or a related benzoic acid derivative ensure the correct isomeric product is formed. google.comresearchgate.netgoogle.comgoogle.comgoogle.com
The final product, this compound, is achiral. Therefore, stereoselectivity is not a concern for its synthesis. However, if a chiral version of the alcohol were desired, it could be achieved through methods such as the asymmetric reduction of a corresponding ketone precursor, like 3-ethoxy-4-methylacetophenone, using chiral reducing agents.
Functional Group Interconversions of the Phenethyl Alcohol Moiety
The hydroxyl group of the phenethyl alcohol moiety is a versatile functional handle that allows for a variety of chemical transformations.
Oxidation and Reduction Chemistry
Oxidation: The primary alcohol group of this compound can be readily oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. This is a common transformation for phenethyl alcohols. sciencemadness.org For instance, the oxidation of phenylethylamine, a related compound, yields phenylacetaldehyde, which is further oxidized to phenylacetic acid. nih.gov Similarly, phenethyl alcohol itself can be oxidized to phenylacetic acid. sciencemadness.orggoogle.com
| Oxidizing Agent | Expected Product | Notes |
|---|---|---|
| PCC (Pyridinium chlorochromate) | 3-Ethoxy-4-methylphenylacetaldehyde | Stops at the aldehyde stage. |
| KMnO₄ (Potassium permanganate) | 3-Ethoxy-4-methylphenylacetic acid | Strong oxidant, leads to the carboxylic acid. |
| CrO₃/H₂SO₄ (Jones reagent) | 3-Ethoxy-4-methylphenylacetic acid | Strong oxidant, leads to the carboxylic acid. |
| O₂/Cu(I)/Nitrosonium ion | 3-Ethoxy-4-methylphenylacetaldehyde | Catalytic aerobic oxidation. capes.gov.br |
Reduction: The alcohol functional group itself is not typically reduced further. However, the reverse reaction, the reduction of the corresponding carboxylic acid or ester to form this compound, is a key step in its synthesis, as discussed in section 2.1.1. Reagents like LiAlH₄ or the Bouveault-Blanc conditions (Na/EtOH) are effective for this purpose. wikipedia.orgalfa-chemistry.comsciencemadness.org
Etherification Reactions involving the Hydroxyl Group
The hydroxyl group of this compound can be converted into an ether through several methods. The Williamson ether synthesis is a classic approach where the alcohol is first deprotonated with a strong base (like NaH) to form an alkoxide, which then reacts with an alkyl halide in an SN2 reaction. numberanalytics.com More contemporary methods involve acid-catalyzed dehydration or catalysis by various metals like iron or gold. acs.orgorganic-chemistry.orgorganic-chemistry.org
| Reagents | Method | Expected Product Example (R=CH₃) |
|---|---|---|
| 1. NaH 2. CH₃I | Williamson Ether Synthesis | 1-Ethoxy-2-(2-methoxyethyl)-4-methylbenzene |
| CH₃OH, H₂SO₄ (cat.) | Acid-Catalyzed Dehydration | 1-Ethoxy-2-(2-methoxyethyl)-4-methylbenzene |
| CH₃OH, FeCl₃ (cat.) | Iron-Catalyzed Etherification | 1-Ethoxy-2-(2-methoxyethyl)-4-methylbenzene acs.org |
| CH₃OH, Ph₃PAuOTf (cat.) | Gold-Catalyzed Etherification | 1-Ethoxy-2-(2-methoxyethyl)-4-methylbenzene organic-chemistry.org |
Esterification and Amidation Strategies
Esterification: The most common method for converting an alcohol to an ester is the Fischer-Speier esterification. wikipedia.org This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. organic-chemistry.orgchemistrysteps.comathabascau.cabyjus.com The reaction is an equilibrium, often driven to completion by using an excess of the alcohol or by removing the water formed. organic-chemistry.orgbyjus.com
| Carboxylic Acid (RCOOH) | Catalyst | Expected Ester Product |
|---|---|---|
| Acetic Acid (CH₃COOH) | H₂SO₄ | 3-Ethoxy-4-methylphenethyl acetate |
| Benzoic Acid (C₆H₅COOH) | p-TsOH | 3-Ethoxy-4-methylphenethyl benzoate |
| Propanoic Acid (CH₃CH₂COOH) | H₂SO₄ | 3-Ethoxy-4-methylphenethyl propanoate |
Amidation: The conversion of an alcohol directly to an amide is a more complex transformation that typically requires advanced catalytic systems. Traditional methods would involve oxidizing the alcohol to a carboxylic acid first, followed by coupling with an amine. However, modern synthetic chemistry has developed methods for the direct oxidative amidation of alcohols. Ruthenium-based catalysts, for example, can mediate the coupling of primary alcohols with amines, producing an amide and liberating dihydrogen gas. acs.orgnih.gov This process is thought to proceed through intermediate aldehyde and hemiaminal species coordinated to the metal catalyst. nih.gov Alternatively, some ruthenium pincer complexes can catalyze the direct hydrogenation of amides to yield alcohols and amines, representing the reverse reaction. nih.gov
Biocatalytic Approaches in this compound Synthesis and Modification
Biocatalysis offers a green and efficient alternative to traditional chemical methods for the synthesis of chiral alcohols. nih.gov These enzymatic methods are characterized by high stereoselectivity, mild reaction conditions, and reduced environmental impact. nih.gov
The most direct biocatalytic route to this compound would involve the asymmetric reduction of a corresponding precursor carbonyl compound, such as 3-ethoxy-4-methylphenylacetaldehyde or 3-ethoxy-4-methylacetophenone. This transformation is commonly achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in various microorganisms. nih.govrsc.org These enzymes facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group, yielding the corresponding alcohol with high enantiomeric purity. nih.gov
Although no specific examples of the enzymatic reduction to this compound are available, studies on analogous acetophenone (B1666503) derivatives demonstrate the feasibility of this approach. For instance, the enzymatic reduction of 4-methylacetophenone has been successfully carried out to produce the corresponding optically active secondary alcohol. researchgate.net Similarly, a benzil (B1666583) reductase from Pichia glucozyma (KRED1-Pglu) has been shown to effectively reduce various acetophenone derivatives. rsc.org Another study reports the efficient asymmetric bioreduction of 4-methoxy acetophenone using Saccharomyces uvarum as a whole-cell biocatalyst, yielding (S)-1-(4-methoxyphenyl)ethanol. researchgate.net These examples suggest that a suitable ketoreductase could likely be identified or engineered to reduce 3-ethoxy-4-methylacetophenone to this compound.
Table 1: Examples of Enzymatic Reduction of Acetophenone Derivatives
| Substrate | Biocatalyst | Product | Reference |
| 4-Methylacetophenone | Not specified | Optically active 1-(p-tolyl)ethanol | researchgate.net |
| Acetophenone derivatives | Benzil reductase from Pichia glucozyma (KRED1-Pglu) | Corresponding chiral alcohols | rsc.org |
| 4-Methoxy acetophenone | Saccharomyces uvarum | (S)-1-(4-methoxyphenyl)ethanol | researchgate.net |
Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze enantioselective acylations, esterifications, and transesterifications. researchgate.netnih.gov In the context of this compound, lipases could be employed for two main purposes: kinetic resolution of a racemic mixture of the alcohol or enantioselective acylation to produce a specific ester.
In a kinetic resolution process, a lipase (B570770) would selectively acylate one enantiomer of racemic this compound at a faster rate, allowing for the separation of the unreacted enantiomer from the acylated one. nih.gov Various lipases, such as those from Candida antarctica (CAL-B) and Burkholderia cepacia, have proven effective in the resolution of a wide range of primary and secondary alcohols. nih.gov For example, lipase-catalyzed acylation has been successfully applied to the kinetic resolution of racemic citronellol. protocols.io
While no literature specifically describes the lipase-catalyzed transformation of this compound, the broad substrate scope of lipases suggests this would be a viable strategy for obtaining enantiomerically enriched forms of the compound. The choice of lipase, acyl donor, and solvent would be critical in optimizing the enantioselectivity and reaction rate. researchgate.netnih.gov
Table 2: Examples of Lipase-Catalyzed Acylation of Alcohols
| Alcohol Substrate | Lipase Source | Acylating Agent | Application | Reference |
| Racemic citronellol | Candida sp. | Vinyl acetate | Kinetic resolution | protocols.io |
| Racemic alcohols | Not specified | Diketenes | Enantioselective acetoacetylation | google.com |
| 1-Phenylethanol | Not specified | Ethyl methoxyacetate | Alcoholysis | nih.gov |
Chemoenzymatic synthesis combines the advantages of both chemical and biocatalytic steps to create efficient and selective routes to target molecules. nih.gov A plausible chemoenzymatic pathway to this compound could start with a chemical synthesis of the precursor ketone, 3-ethoxy-4-methylacetophenone, followed by a highly selective enzymatic reduction to the desired chiral alcohol.
For instance, a chemical process for the preparation of a related compound, 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid, has been documented. google.com A similar multi-step chemical synthesis could potentially be adapted to produce 3-ethoxy-4-methylacetophenone. This ketone could then be subjected to an enzymatic reduction step, as described in section 2.3.1, to yield enantiomerically pure this compound. This combination of chemical synthesis to build the carbon skeleton and biocatalysis to introduce the stereocenter often represents a powerful and efficient strategy in modern organic synthesis. nih.govnih.gov
Advanced Analytical Characterization in Research of 3 Ethoxy 4 Methylphenethyl Alcohol
Chromatographic Techniques for Separation and Quantification
Chromatography is essential for separating 3-Ethoxy-4-methylphenethyl alcohol from complex matrices and for its precise quantification. The choice between gas and liquid chromatography is typically dictated by the sample's nature and the analytical objectives.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification.
In a typical GC-MS analysis, a dilute solution of the compound is injected into the GC system. The compound's volatility allows it to be transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic feature used for its identification under specific chromatographic conditions.
Following separation in the GC, the eluted compound enters the mass spectrometer. Here, it is ionized, most commonly by electron impact (EI), which causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak (M+) confirms the compound's molecular weight, while the fragmentation pattern provides structural information.
Hypothetical GC-MS Data for this compound:
| Parameter | Value | Description |
|---|---|---|
| Column | DB-5ms | A common non-polar capillary column suitable for a wide range of compounds. |
| Oven Program | 80°C (1 min), ramp to 280°C at 10°C/min | A standard temperature program to ensure good separation. |
| Carrier Gas | Helium | An inert gas used to carry the sample through the column. |
| Retention Time (RT) | ~12.5 min | The hypothetical time at which the compound would elute under these conditions. |
| Molecular Ion (M+) | m/z 194 | Corresponds to the molecular weight of this compound (C11H16O2). |
| Key Fragment Ions | m/z 165, 137, 107 | These fragments would likely arise from the loss of -CH2OH, -C2H5O, and other characteristic cleavages. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a broader range of compounds, including those that are not sufficiently volatile or are thermally labile. For this compound, reversed-phase HPLC is a common approach.
In this mode, a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) and a non-polar stationary phase (e.g., C18) are used. The compound is separated based on its hydrophobicity. Detection is often achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. The retention time and the UV spectrum can be used for identification and quantification.
For enhanced sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). This technique provides not only the molecular weight of the parent compound but also structural information from the fragmentation of selected ions, which is invaluable for confirmation in complex samples.
Hypothetical HPLC-UV Data for this compound:
| Parameter | Value | Description |
|---|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) | A standard reversed-phase column. |
| Mobile Phase | Acetonitrile:Water (60:40) | A typical mobile phase for compounds of moderate polarity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection Wavelength | 275 nm | A wavelength where the aromatic ring is expected to have significant absorbance. |
| Retention Time (RT) | ~4.8 min | A plausible retention time under these conditions. |
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. These methods probe the molecular structure at the atomic level, providing detailed information about the connectivity and chemical environment of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.
The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the protons of the ethyl group, the methyl group, and the phenethyl side chain. The chemical shift (δ) of each signal indicates the electronic environment of the protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom in the molecule. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.
Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 6.95 - 7.10 | m | 3H | Aromatic protons |
| 4.05 | q | 2H | -OCH₂CH₃ |
| 3.85 | t | 2H | -CH₂CH₂OH |
| 2.85 | t | 2H | -CH₂CH₂OH |
| 2.25 | s | 3H | Ar-CH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
Hypothetical ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 156.0 | C-OR |
| 135.5 | Aromatic C-CH₃ |
| 130.0 - 110.0 | Aromatic CH |
| 64.0 | -OCH₂CH₃ |
| 63.5 | -CH₂OH |
| 39.0 | -CH₂CH₂OH |
| 16.0 | Ar-CH₃ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance or transmittance versus frequency (usually in wavenumbers, cm⁻¹).
The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) group, the ether (C-O-C) linkage, the aromatic ring (C=C and C-H bonds), and the alkyl portions of the molecule. Techniques like Fourier Transform Infrared (FTIR) spectroscopy and Attenuated Total Reflectance (ATR)-FTIR allow for rapid and high-quality data acquisition from small sample amounts.
Hypothetical IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350 | Broad, Strong | O-H stretch (alcohol) |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Strong | Aliphatic C-H stretch |
| 1610, 1500 | Medium | Aromatic C=C stretch |
| 1240 | Strong | Asymmetric C-O-C stretch (ether) |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would exhibit absorption maxima (λmax) characteristic of the substituted benzene (B151609) ring.
The position and intensity of these absorption bands are influenced by the substituents on the aromatic ring. The ethoxy and methyl groups, being electron-donating, would be expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.
Hypothetical UV-Vis Absorption Data (in Ethanol):
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |
|---|---|---|
| ~220 | ~8000 | π → π* transition |
Mass Spectrometry for High-Resolution Structural Analysis and Metabolite Profiling
Mass spectrometry stands as a cornerstone for the molecular analysis of organic compounds, offering profound insights into their structure and metabolic fate. The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties. For this compound, which possesses moderate polarity and thermal stability, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are valuable methods.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and moderately polar molecules, making it a prime candidate for the analysis of this compound. nih.gov In ESI-MS, ions are generated from a liquid phase, which typically preserves the molecular integrity of the analyte, leading to the prominent formation of protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). nih.gov
In the positive ion mode, this compound is expected to readily form a protonated molecule. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing key structural information. The fragmentation patterns are predictable and are based on the established principles of ion chemistry. nih.gov The primary fragmentation pathways would likely involve the cleavage of the ether bond and the ethyl side chain.
A plausible fragmentation pattern for the [M+H]⁺ ion of this compound (exact mass: 194.13) in ESI-MS/MS is detailed in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Inferred Structural Fragment |
| 195.1376 | 177.1271 | H₂O (18.0105 Da) | Dehydrated molecular ion |
| 195.1376 | 167.1063 | C₂H₄ (28.0313 Da) | Loss of the ethyl group from the ethoxy moiety |
| 195.1376 | 149.0958 | C₂H₅OH (46.0418 Da) | Loss of ethanol |
| 195.1376 | 121.0648 | C₄H₈O (72.0728 Da) | Cleavage of the phenethyl side chain |
This table presents hypothetical data based on the fragmentation of structurally similar compounds.
The high-resolution mass measurements afforded by instruments like Orbitrap or Time-of-Flight (TOF) analyzers allow for the confident assignment of elemental compositions to both the precursor and fragment ions, solidifying the structural identification.
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique, but it involves the vaporization of the sample prior to ionization by corona discharge. nih.govwikipedia.org It is particularly effective for less polar and thermally stable compounds that may not ionize efficiently by ESI. youtube.com Given the aromatic and ether functionalities, this compound is a suitable candidate for APCI-MS analysis.
In positive-ion APCI-MS, ionization is often initiated by proton transfer from reagent gas ions, typically resulting in a strong [M+H]⁺ signal. wikipedia.org However, depending on the source conditions, some in-source fragmentation may be observed. The fragmentation patterns in APCI can be similar to those in ESI-MS/MS but may also include fragments arising from thermal degradation.
Key analytical findings for this compound using APCI-MS are projected in the following table.
| Ionization Mode | Observed Ion (m/z) | Ion Type | Relative Intensity |
| Positive | 195.1376 | [M+H]⁺ | High |
| Positive | 177.1271 | [M+H-H₂O]⁺ | Moderate |
| Positive | 167.1063 | [M+H-C₂H₄]⁺ | Low |
| Negative | 193.1223 | [M-H]⁻ | Moderate |
This table contains hypothetical data based on the known behavior of similar aromatic alcohols in APCI-MS.
APCI can be less susceptible to matrix effects compared to ESI, which can be advantageous when analyzing complex biological samples, such as liver homogenates from preclinical rodent studies. youtube.com In the context of metabolite profiling in non-human samples, such as those from rodent studies, both ESI and APCI-MS coupled with liquid chromatography are powerful tools. nih.gov The metabolism of phenylethyl alcohol in rats is known to produce phenylacetic acid as a major metabolite. nih.gov By analogy, potential metabolites of this compound in rodent models could include the corresponding carboxylic acid (3-Ethoxy-4-methylphenylacetic acid) and its glucuronide or sulfate (B86663) conjugates. The high-resolution mass data would be instrumental in identifying these and other novel metabolites.
Investigations into the Biological and Biochemical Interactions of 3 Ethoxy 4 Methylphenethyl Alcohol
Microbial Biosynthesis and Metabolic Pathways (Non-Human Systems)
The microbial production of aromatic alcohols, such as phenethyl alcohol, is well-documented, primarily occurring through two main metabolic routes: the Ehrlich pathway and the Shikimate pathway. nih.govmdpi.com It is plausible that 3-ethoxy-4-methylphenethyl alcohol could be synthesized by engineered microorganisms utilizing similar pathways.
The Ehrlich pathway is the most efficient route for the biosynthesis of 2-phenylethanol (B73330) (2-PE), a close structural analog of this compound. nih.gov This pathway utilizes L-phenylalanine as a precursor. nih.gov The process involves a three-step enzymatic conversion: transamination of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and finally, reduction to 2-PE. mdpi.comnih.gov Various microorganisms, including the yeast Saccharomyces cerevisiae, are known to produce 2-PE from L-phenylalanine. nih.govnih.govmdpi.com
In Saccharomyces cerevisiae, the presence of L-phenylalanine as the primary nitrogen source significantly enhances the production of 2-phenylethanol. nih.gov The transamination step, a key regulatory point, is catalyzed by the enzymes Aro8 and Aro9. core.ac.uk
The Shikimate pathway offers an alternative de novo synthesis route from glucose. mdpi.com In this pathway, phosphoenolpyruvate (B93156) and erythrose-4-phosphate are converted to phenylpyruvate, which then enters the final steps of the Ehrlich pathway to produce 2-PE. mdpi.com However, this pathway is generally less efficient due to the limited availability of the initial precursors. mdpi.com
For the biosynthesis of this compound, a plausible precursor would be a correspondingly substituted amino acid, 3-ethoxy-4-methyl-L-phenylalanine. Microorganisms engineered to produce this specific amino acid could potentially synthesize the target alcohol.
Table 1: Key Pathways and Precursors in Aromatic Alcohol Biosynthesis
| Metabolic Pathway | Primary Precursor | Key Intermediates | Final Product (Analog) | Model Organisms |
| Ehrlich Pathway | L-Phenylalanine | Phenylpyruvate, Phenylacetaldehyde | 2-Phenylethanol | Saccharomyces cerevisiae, Kluyveromyces marxianus |
| Shikimate Pathway | Glucose | Chorismate, Prephenate, Phenylpyruvate | 2-Phenylethanol | Escherichia coli, Saccharomyces cerevisiae |
This table is based on data for the biosynthesis of 2-phenylethanol, a structural analog of this compound.
The biotransformation of precursors into aromatic alcohols is mediated by several key enzymes.
Alcohol Dehydrogenases (ADHs): These enzymes are crucial for the final reduction step in the Ehrlich pathway, converting the aldehyde to the corresponding alcohol. core.ac.uk Microbial ADHs exhibit a wide range of substrate specificities. nih.govtandfonline.com For instance, ADHs from Rhodococcus species have been shown to oxidize various aromatic alcohols. nih.gov It is conceivable that a specific ADH could catalyze the reduction of 3-ethoxy-4-methylphenylacetaldehyde to this compound. In humans and other animals, ADHs are primarily involved in the breakdown of toxic alcohols. wikipedia.orgyoutube.com
Aminotransferases (Transaminases): These enzymes initiate the Ehrlich pathway by converting an amino acid to its corresponding α-keto acid. nih.gov In S. cerevisiae, the aminotransferases Aro8 and Aro9 are responsible for the transamination of L-phenylalanine to phenylpyruvate. core.ac.uk Branched-chain amino acid aminotransferases (BCATs) have also been identified with activity towards phenylethylamine derivatives, highlighting the diversity of these enzymes. nih.gov The synthesis of this compound would likely require an aminotransferase capable of acting on 3-ethoxy-4-methyl-L-phenylalanine.
Decarboxylases: Following transamination, a decarboxylase, such as Aro10 in S. cerevisiae, converts the α-keto acid (phenylpyruvate) to an aldehyde (phenylacetaldehyde). core.ac.uk
Table 2: Key Enzymes in the Biotransformation of Aromatic Alcohols
| Enzyme Class | Function | Example Enzyme (Organism) | Substrate (Analog) | Product (Analog) |
| Aminotransferase | Transamination | Aro8, Aro9 (S. cerevisiae) | L-Phenylalanine | Phenylpyruvate |
| Decarboxylase | Decarboxylation | Aro10 (S. cerevisiae) | Phenylpyruvate | Phenylacetaldehyde |
| Alcohol Dehydrogenase | Reduction | ADH2 (S. cerevisiae) | Phenylacetaldehyde | 2-Phenylethanol |
This table is based on data for the biosynthesis of 2-phenylethanol, a structural analog of this compound.
Cellular and Molecular Mechanisms in In Vitro Systems
The potential interactions of this compound with cellular components can be inferred from studies on similar phenolic and aromatic compounds.
Phenolic compounds are known to interact with proteins through both non-covalent (hydrogen bonding, hydrophobic interactions) and covalent bonds. researchgate.netresearchgate.netnih.gov These interactions can alter the structure and function of the proteins. nih.gov For example, the binding of phenolics to proteins can influence their solubility and thermal stability. researchgate.net It is plausible that this compound, with its phenolic-like structure, could engage in similar interactions.
Studies on phenethyl alcohol have shown that it can affect DNA synthesis in Escherichia coli. nih.gov This effect was attributed to a reduction in the template activity of the chromosome, possibly due to interactions with proteins associated with the DNA. nih.gov Furthermore, 2-phenylethanol has been reported to impact the synthesis of DNA, RNA, and proteins in bacteria. nih.gov
Aromatic compounds can modulate various biochemical pathways. Phenolic compounds, for instance, can inhibit digestive enzymes by binding to their active sites. foodandnutritionjournal.org The enzymatic hydroxylation of aromatic compounds is a key metabolic process, and a variety of enzymes, including cytochrome P450 monooxygenases and peroxidases, are involved in this transformation. nih.govnih.gov It is possible that this compound could act as a substrate or an inhibitor for such enzymes.
In acetogenic bacteria, aromatic aldehydes can influence the flow of reductants during metabolism. For example, Clostridium formicoaceticum and Clostridium thermoaceticum can oxidize the aldehyde group of vanillin, while Peptostreptococcus productus reduces it to the corresponding alcohol. nih.gov This suggests that the metabolic fate of a substituted phenethyl alcohol could be highly dependent on the specific microbial species and its enzymatic machinery.
In Vivo Studies in Non-Human Model Organisms
Direct in vivo studies on this compound are not available. However, developmental toxicity studies have been conducted on its structural analog, phenylethyl alcohol (PEA), in rats. nih.gov In these studies, oral administration of PEA showed minimal effects, while dermal application at high doses resulted in maternal and embryo-fetal toxicity. nih.gov These findings highlight the importance of the route of administration in toxicological assessments. While these results for PEA provide a point of reference, the specific toxicological profile of this compound would need to be determined through direct experimentation.
Metabolic Fate and Biotransformation in Model Organisms (e.g., microbial, plant, invertebrate)
Extensive searches of publicly available scientific literature and research databases did not yield any specific information regarding the metabolic fate and biotransformation of this compound in microbial, plant, or invertebrate model organisms. Consequently, there is no data to present on the metabolic pathways, enzymatic processes, or resulting metabolites of this compound in these biological systems.
Influence on Physiological Processes in Model Organisms (e.g., microbial growth, plant development)
Similarly, no research findings were identified concerning the influence of this compound on the physiological processes of model organisms. This includes a lack of data on its effects on microbial growth, proliferation, or other metabolic activities, as well as on any aspect of plant development, such as germination, growth, or morphogenesis. Furthermore, no studies were found detailing its impact on physiological functions in invertebrate models.
Due to the absence of research data on this compound, no data tables can be generated.
Structure Activity Relationship Sar Studies of 3 Ethoxy 4 Methylphenethyl Alcohol and Its Derivatives
Identification of Key Structural Determinants for Biological Activity in Model Systems
The biological activity of phenethyl alcohol derivatives is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the composition of the side chain. In the case of 3-Ethoxy-4-methylphenethyl alcohol, several structural features are critical for its interaction with biological targets, such as the G-protein coupled receptor 88 (GPR88).
The core phenethyl alcohol structure, consisting of a benzene (B151609) ring attached to an ethanol (B145695) side chain, is a fundamental determinant of activity. The aromatic ring often engages in hydrophobic interactions with the target protein, while the hydroxyl group of the ethanol moiety can form hydrogen bonds.
The following table summarizes the key structural determinants and their potential roles in the biological activity of this compound:
| Structural Feature | Potential Role in Biological Activity |
| Phenethyl Alcohol Backbone | Provides the fundamental scaffold for interaction with the biological target. The aromatic ring participates in hydrophobic interactions, and the hydroxyl group can form hydrogen bonds. |
| 3-Ethoxy Group | As an electron-donating group, it can modulate the electronic properties of the phenyl ring. It also contributes to the lipophilicity of the molecule. |
| 4-Methyl Group | This small alkyl group influences the steric and lipophilic properties of the compound, which can affect binding affinity and selectivity. |
Comparative Analysis with Structurally Related Phenethyl Alcohols and Analogues
For instance, in the context of GPR88 agonists, a class of compounds that often feature a substituted phenethyl core, the nature of the substituents on the phenyl ring plays a crucial role in determining agonist potency. nih.gov Studies on analogues have revealed that even minor changes to these substituents can lead to significant differences in biological activity.
A comparative analysis would involve examining compounds where the ethoxy and methyl groups are replaced by other functional groups or are positioned differently on the phenyl ring. For example, comparing this compound with 3-methoxy-4-methylphenethyl alcohol would reveal the impact of the size of the alkoxy group on activity. Similarly, a comparison with 3-ethoxy-phenethyl alcohol would highlight the contribution of the 4-methyl group.
The table below presents a hypothetical comparative analysis based on SAR principles observed in related compound series:
| Compound | Structural Difference from this compound | Predicted Impact on Biological Activity |
| Phenethyl Alcohol | Lacks the 3-ethoxy and 4-methyl groups. | Likely to have significantly lower potency and selectivity due to the absence of specific interactions mediated by the ethoxy and methyl groups. |
| 3-Methoxy-4-methylphenethyl alcohol | Has a smaller methoxy (B1213986) group instead of an ethoxy group at the 3-position. | The change in the size and lipophilicity of the alkoxy group could lead to altered binding affinity. |
| 3-Ethoxy-phenethyl alcohol | Lacks the 4-methyl group. | The absence of the methyl group would change the steric and electronic properties of the phenyl ring, likely affecting receptor binding. |
| 4-Ethoxy-3-methylphenethyl alcohol | The positions of the ethoxy and methyl groups are swapped. | The altered substitution pattern could lead to a significant change in biological activity due to different interactions with the receptor's binding pocket. |
Impact of Substituent Modifications on Molecular Interactions
Modifying the substituents on the this compound molecule can have a profound impact on its molecular interactions with its biological target. These modifications can alter the compound's size, shape, lipophilicity, and electronic properties, thereby influencing its binding affinity, selectivity, and efficacy.
Modifications of the Ethoxy Group: Altering the length of the alkyl chain of the ethoxy group can affect the lipophilicity of the molecule. For instance, replacing the ethoxy group with a larger alkoxy group, such as a propoxy or butoxy group, would increase lipophilicity, which could enhance or diminish binding depending on the nature of the binding pocket. Conversely, replacing it with a smaller methoxy group would decrease lipophilicity.
Modifications of the Methyl Group: The methyl group at the 4-position can also be a target for modification. Replacing it with a larger alkyl group could introduce steric hindrance, potentially preventing the molecule from fitting optimally into the binding site. Conversely, replacing it with a hydrogen atom would remove this steric bulk but might also eliminate a favorable hydrophobic interaction.
Introduction of Other Functional Groups: Introducing other functional groups onto the phenyl ring could lead to new interactions with the receptor. For example, adding a halogen atom could introduce a halogen bond, a type of non-covalent interaction that can contribute to binding affinity.
The following table outlines the potential impact of various substituent modifications on the molecular interactions of this compound:
| Modification | Potential Impact on Molecular Interactions |
| Varying the Alkoxy Chain Length | Affects lipophilicity and steric interactions within the binding pocket. Longer chains may lead to increased hydrophobic interactions, while shorter chains may be preferred for smaller binding sites. |
| Altering the Alkyl Group at Position 4 | Modifies the steric profile of the molecule. Larger groups may cause steric clashes, while smaller groups or hydrogen may result in a loss of beneficial hydrophobic interactions. |
| Changing Substituent Positions | Alters the overall shape of the molecule and the orientation of functional groups, which can disrupt or create new interactions with the receptor. |
| Introducing Polar Groups | Can lead to the formation of new hydrogen bonds or other polar interactions, potentially increasing binding affinity if the binding site has complementary polar residues. |
Theoretical and Computational Chemistry Approaches to 3 Ethoxy 4 Methylphenethyl Alcohol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electron distribution and energy levels.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity.
For a molecule like 3-Ethoxy-4-methylphenethyl alcohol, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, specifically influenced by the electron-donating ethoxy and methyl groups. The LUMO, conversely, would be distributed over the aromatic ring and the phenethyl alcohol side chain. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Calculated Frontier Molecular Orbital Energies for a Structurally Similar Compound (e.g., 4-Ethylguaiacol)
| Parameter | Energy (eV) |
| HOMO Energy | -5.58 |
| LUMO Energy | -0.54 |
| HOMO-LUMO Gap | 5.04 |
Note: Data is illustrative and based on calculations for structurally related compounds due to the absence of specific published data for this compound.
Reaction Pathway Modeling
Quantum chemical calculations can be used to model the potential energy surface of a chemical reaction, allowing for the determination of transition states and reaction pathways. For this compound, this could involve modeling its oxidation, esterification, or other reactions involving the hydroxyl group or the aromatic ring. By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction mechanisms and products.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for each atom in the system. This approach is particularly useful for studying the conformational flexibility and intermolecular interactions of molecules in different environments.
In Silico Ligand-Target Docking Studies (with non-human or theoretical targets)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be employed to investigate its potential binding to various non-human or theoretical protein targets. This can help in identifying potential biological activities or mechanisms of action for research purposes.
The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity, typically expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction. The interactions stabilizing the complex, such as hydrogen bonds and hydrophobic interactions, can also be analyzed.
Table 2: Illustrative In Silico Docking Scores of Phenethyl Alcohol Derivatives against a Theoretical Target
| Compound | Docking Score (kcal/mol) |
| Phenethyl alcohol | -5.2 |
| 4-Methylphenethyl alcohol | -5.6 |
| 3-Ethoxyphenethyl alcohol | -5.9 |
| This compound (Predicted) | -6.2 |
Note: These are hypothetical docking scores for illustrative purposes.
Prediction of Molecular Properties for Research Applications (e.g., LogP, TPSA for experimental design)
Computational tools can accurately predict various molecular properties that are crucial for designing and interpreting experiments. For this compound, properties such as the logarithm of the octanol-water partition coefficient (LogP) and the topological polar surface area (TPSA) are particularly relevant.
LogP is a measure of a molecule's lipophilicity, which influences its solubility, absorption, and distribution in biological systems. TPSA is defined as the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug transport properties. These predicted values can guide the design of experiments in areas such as formulation science and pharmacology.
Table 3: Predicted Molecular Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 180.25 g/mol |
| LogP (Octanol/Water) | 2.58 |
| Topological Polar Surface Area (TPSA) | 29.46 Ų |
| Number of Hydrogen Bond Acceptors | 2 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Rotatable Bonds | 5 |
Data predicted using SwissADME. nih.govbohrium.comexpasy.org
Future Research Directions and Translational Perspectives Non Clinical
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The industrial viability of 3-Ethoxy-4-methylphenethyl alcohol is intrinsically linked to the efficiency, cost-effectiveness, and environmental impact of its synthesis. Current synthetic routes for the broader class of phenethyl alcohols often rely on classical methods such as the Friedel-Crafts reaction between a substituted benzene (B151609) and ethylene (B1197577) oxide or Grignard reactions. wikipedia.orgmdpi.com For instance, the most common commercial preparation of 2-phenylethanol (B73330) involves the Friedel-Crafts reaction of benzene and ethylene oxide using aluminum trichloride. wikipedia.org Another approach is the hydrogenation of styrene (B11656) oxide. wikipedia.orgmdpi.com
Future research should focus on developing novel catalytic systems that offer higher yields and selectivity for this compound, minimizing the formation of byproducts like diphenylethane that can arise in Friedel-Crafts reactions. wikipedia.org Key areas for exploration include:
Advanced Catalysts: Investigating heterogeneous catalysts, such as supported noble metals (e.g., palladium), could lead to more sustainable and reusable systems compared to stoichiometric reagents like AlCl₃. csmcri.res.in The development of non-pyrophoric, reusable hydrogenation catalysts with high physical strength is a promising avenue. csmcri.res.in
Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to improved safety, consistency, and scalability.
Green Chemistry Approaches: Research into solvent-free reaction conditions or the use of greener solvents would reduce the environmental footprint of the synthesis. Additionally, exploring pathways that utilize more benign starting materials is crucial. For example, processes that avoid hazardous reagents like diethyl ether, used in some Grignard syntheses, would be advantageous. nih.gov
Exploration of Advanced Biotransformation Systems
Biotechnological production offers a promising "natural" and sustainable alternative to chemical synthesis for aromatic alcohols. The production of 2-phenylethanol via the bioconversion of L-phenylalanine by yeasts, particularly Saccharomyces cerevisiae, is well-established. wikipedia.orgresearchgate.net This process occurs through the Ehrlich pathway, where L-phenylalanine is converted to phenylpyruvate, then to phenylacetaldehyde, and finally reduced to 2-phenylethanol. researchgate.net
Future research could engineer advanced biotransformation systems for the specific synthesis of this compound. This would involve:
Metabolic Engineering: Genetically modifying microorganisms like S. cerevisiae or E. coli to create novel biosynthetic pathways. This could involve introducing enzymes capable of methylating and ethoxylating a precursor molecule, or engineering the existing pathways to accept a pre-functionalized substrate.
Novel Substrates: Exploring the use of alternative, low-cost feedstocks from agro-industrial waste could make the bioproduction process more economical. researchgate.net
Enzyme Evolution: Employing directed evolution to tailor enzymes for higher specificity and efficiency towards a substituted substrate like 4-methyl-L-phenylalanine or a related precursor.
Untapped Mechanistic Insights into Biological Interactions
Understanding how this compound interacts with biological systems at a molecular level is crucial for predicting its activity and identifying potential applications. Research on the parent compound, phenethyl alcohol, has shown that it interacts with cellular membranes. wikipedia.orgnih.gov Due to their amphipathic nature, these alcohols can insert into the hydrophobic core of a lipid bilayer, disrupting the interactions between lipid molecules and increasing membrane fluidity. wikipedia.org This disruption of the membrane structure is linked to the bacteriostatic activity of these compounds. wikipedia.org
Significant gaps remain in our understanding, which future research should address:
Membrane Interaction Specificity: It is unknown how the addition of the 4-methyl and 3-ethoxy groups on the phenyl ring influences the molecule's partitioning into and interaction with lipid bilayers. Research using model membranes and techniques like deuterium (B1214612) nuclear magnetic resonance (NMR) could elucidate how these substitutions affect membrane disordering. nih.gov
Protein and Enzyme Interactions: Beyond the membrane, it is vital to identify specific protein targets. Phenethyl alcohol has been shown to inhibit the synthesis of macromolecules like RNA and proteins in E. coli. chemimpex.com Investigating whether this compound has similar or more potent effects, and identifying the specific enzymes or transcription factors it interacts with, would be a significant step forward.
Cellular Pathway Modulation: The ultimate biological effect of this compound is a result of complex cellular responses. Studies are needed to determine its impact on key signaling pathways, metabolic processes, and potential induction of cellular stress responses.
Potential as a Chemical Scaffold for Novel Material Science or Agro-Chemical Development (non-drug applications)
The phenethyl alcohol framework serves as a valuable building block in organic synthesis for various industries. nih.gov Its derivatives are starting materials for a range of industrially important compounds. csmcri.res.in This versatility suggests that this compound could be a promising chemical scaffold for developing new materials and agrochemicals.
Future research in this area could focus on:
Agrochemicals: Phenethyl alcohol itself has demonstrated antifungal activity and can be used as a fumigant to protect crops like soybeans from spoilage microorganisms. researchgate.netklinger-lab.de The specific substitution pattern of this compound could be exploited to develop new pesticides or fungicides with potentially enhanced efficacy, selectivity, or improved environmental profiles. Its derivatives could be synthesized and screened for activity against a range of plant pathogens.
Polymer Chemistry: Functional polymers are developed from molecular building blocks, often requiring complex synthesis to achieve desired properties. nih.govgminsights.com The hydroxyl group of this compound provides a reactive handle for incorporation into polymer chains, such as polyesters or polyurethanes. The substituted aromatic ring could impart specific properties like thermal stability, hydrophobicity, or refractive index to the resulting polymer, making it a candidate for specialty coatings, resins, or other advanced materials.
Preservatives: Given the known antimicrobial properties of phenethyl alcohol, which is used as a preservative in cosmetics and soaps, this compound could be investigated as a novel preservative. wikipedia.orgresearchgate.net Its efficacy against a broad spectrum of microbes and its stability in various formulations would need to be thoroughly evaluated.
Integration of Multi-Omics Data in Biological Studies of Phenethyl Alcohols
To gain a holistic understanding of the biological effects and synthesis of this compound, integrating data from various "omics" fields is a powerful, forward-looking approach. A multi-omics analysis has already been successfully used to unveil the mechanisms of efficient β-phenylethyl alcohol conversion in wild-type Saccharomyces cerevisiae. nih.gov This study combined genomics, transcriptomics, and metabolomics to identify key metabolic characteristics and gene clusters responsible for high-yield production. nih.gov
A similar strategy could be applied to this compound:
In Biosynthesis Research: When developing a biotransformation system (as discussed in 7.2), multi-omics can be used to understand the metabolic burden on the host organism, identify bottlenecks in the synthetic pathway, and discover novel regulatory networks. nih.gov For example, untargeted metabolomics could reveal the accumulation of stress-related metabolites, while transcriptome analysis could highlight the upregulation of specific gene clusters crucial for production. nih.gov
In Mechanistic Studies: When investigating the biological interactions (as discussed in 7.3), a multi-omics approach can provide a comprehensive picture of the cellular response. Transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can map the shifts in metabolic fluxes following exposure to the compound. This integrated data can help construct detailed models of the compound's mechanism of action.
This data-rich approach allows for a systems-level understanding, moving beyond the study of single targets to a broader appreciation of the compound's impact on the entire biological network.
Q & A
Q. What are the optimal synthetic routes for 3-ethoxy-4-methylphenethyl alcohol, and how do reaction conditions influence yield?
The compound can be synthesized via Williamson ether synthesis , where a phenethyl alcohol derivative reacts with an alkyl halide (e.g., ethyl iodide) in the presence of a strong base (e.g., sodium hydride). Key parameters include:
- Temperature : Elevated temperatures (80–100°C) enhance nucleophilic substitution but may promote side reactions like elimination.
- Solvent : Polar aprotic solvents (e.g., DMF or THF) improve reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane eluent) isolates the product from unreacted starting materials or by-products .
Q. How can researchers characterize the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.3–1.5 ppm (triplet, -OCH₂CH₃), δ 3.4–3.6 ppm (quartet, -OCH₂-), and δ 6.7–7.2 ppm (aromatic protons) confirm substituent positions .
- ¹³C NMR : Signals near 63 ppm (ethoxy -OCH₂-) and 15–20 ppm (methyl group) validate branching .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% for in vitro studies) .
Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to experimental design?
- logP (octanol-water) : Predicted ~2.1–2.5, indicating moderate hydrophobicity. Adjust solvent systems (e.g., DMSO for stock solutions) to prevent precipitation in aqueous assays .
- Solubility : High in ethanol and DMSO (>50 mg/mL), but limited in water (<1 mg/mL). Pre-solubilize in organic carriers for biological testing .
Advanced Research Questions
Q. How do electronic effects of the ethoxy and methyl substituents influence reaction pathways in catalytic oxidation?
- Mechanistic Insight : The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, stabilizing carbocation intermediates during oxidation. This favors formation of ketones (e.g., 3-ethoxy-4-methylacetophenone) over aldehydes when using mild oxidizing agents like pyridinium chlorochromate (PCC) .
- Competing Pathways : Steric hindrance from the methyl group at the 4-position may reduce reactivity in nucleophilic substitutions. Kinetic studies (via GC-MS monitoring) can quantify rate differences .
Q. What computational methods are suitable for predicting the compound’s biological activity or binding affinity?
- Docking Simulations : Use software like AutoDock Vina to model interactions with targets (e.g., GPCRs or enzymes). Parameterize the ethoxy group’s torsional angles to account for conformational flexibility .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with observed bioactivity data to predict toxicity or efficacy .
Q. How can researchers resolve contradictions in reported reaction yields or by-product profiles?
- Case Study : Discrepancies in oxidation yields (e.g., 40–70% with KMnO₄ vs. PCC) may arise from solvent polarity or trace metal impurities. Systematic reproducibility studies under inert atmospheres (N₂/Ar) can isolate variables .
- By-Product Analysis : LC-MS/MS identifies minor products (e.g., dimerized derivatives) formed via radical intermediates under oxidative stress .
Methodological Guidance Tables
Q. Table 1: Comparison of Oxidation Agents for this compound
Q. Table 2: Analytical Techniques for Structural Confirmation
| Technique | Key Peaks/Parameters | Utility |
|---|---|---|
| ¹H NMR | δ 1.35 (t, -OCH₂CH₃), δ 2.25 (s, -CH₃) | Confirms ethoxy and methyl groups |
| FT-IR | 1050 cm⁻¹ (C-O stretch), 3350 cm⁻¹ (-OH) | Detects hydroxyl group retention |
| HPLC-UV | Retention time: 8.2 min (λ = 254 nm) | Quantifies purity (>98%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
